(E)-(7-Dodecen-9-ynyloxy)trimethylsilane: A Technical Guide to Structure, Synthesis, and Reactivity
(E)-(7-Dodecen-9-ynyloxy)trimethylsilane: A Technical Guide to Structure, Synthesis, and Reactivity
Executive Summary
(E)-(7-Dodecen-9-ynyloxy)trimethylsilane is a specialized organosilicon compound featuring a conjugated enyne system and a terminal trimethylsilyl (TMS) ether. This guide provides a comprehensive technical overview of its molecular structure, a proposed synthetic pathway via Sonogashira coupling, and an in-depth analysis of its chemical reactivity. The core of this molecule, the (E)-enyne functional group, is a versatile building block in organic synthesis, while the TMS ether serves as a crucial protecting group for the primary alcohol. This document is intended for researchers and drug development professionals, offering insights into the strategic use of such compounds in complex molecular architecture.
Part 1: Molecular Structure and Properties
Chemical Structure
(E)-(7-Dodecen-9-ynyloxy)trimethylsilane possesses a 12-carbon backbone containing a trans-configured double bond at the C7 position and a triple bond at the C9 position. The terminal hydroxyl group at C1 is protected as a trimethylsilyl ether.
The structure is as follows:
The CAS Registry Number for this compound is 58763-69-2.[1]
Physicochemical and Spectroscopic Data
The properties of this molecule are dictated by its functional groups: the enyne system and the silyl ether. The following tables summarize its key physical properties and predicted spectroscopic data based on established principles of organic spectroscopy.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H28OSi | [1] |
| Molecular Weight | 252.47 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, CH2Cl2, hexanes) | N/A |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment and Rationale |
| ¹H NMR | δ 5.5 - 6.5 ppm (m, 2H) | Vinylic protons of the (E)-alkene. The trans configuration typically results in a large coupling constant (J ≈ 15 Hz).[3][4] |
| δ 2.1 - 2.4 ppm (m, 2H) | Allylic protons adjacent to the double bond. | |
| δ 3.6 - 3.8 ppm (t, 2H) | Methylene protons adjacent to the silyl ether (-CH2-O-). | |
| δ 1.1 - 1.6 ppm (m, 8H) | Aliphatic methylene protons in the carbon chain. | |
| δ 1.1 ppm (t, 3H) | Terminal methyl protons of the ethyl group on the alkyne. | |
| δ 0.1 ppm (s, 9H) | Methyl protons of the trimethylsilyl (TMS) group. | |
| ¹³C NMR | δ 110 - 150 ppm | sp² carbons of the alkene.[2] |
| δ 65 - 90 ppm | sp carbons of the alkyne.[2] | |
| δ 62 - 64 ppm | Carbon of the -CH2-O- group. | |
| δ -0.5 ppm | Carbons of the TMS group. | |
| IR Spectroscopy | ~3010-3040 cm⁻¹ (=C-H stretch) | Vinylic C-H stretch.[2] |
| ~2200-2260 cm⁻¹ (C≡C stretch) | Internal alkyne stretch (weak to medium intensity).[2] | |
| ~1660-1675 cm⁻¹ (C=C stretch) | Alkene stretch.[2] | |
| ~1250 and ~840 cm⁻¹ (Si-C stretch) | Characteristic stretches for the TMS group. | |
| ~1050-1150 cm⁻¹ (C-O stretch) | Stretch for the ether linkage. |
Part 2: Proposed Synthesis and Purification
A robust and stereoselective synthesis of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane can be envisioned utilizing a Sonogashira cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds between terminal alkynes and vinyl halides.[5][6]
Retrosynthetic Analysis
The retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is at the C8-C9 bond, corresponding to the Sonogashira coupling. The TMS ether is considered a protecting group for a primary alcohol.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from (E)-1-iodo-1-hepten-7-ol.
Step 1: Protection of (E)-1-Iodo-1-hepten-7-ol
The hydroxyl group is protected as a TMS ether to prevent interference in the subsequent coupling reaction.[7][8]
-
Reaction Setup: To a dry, round-bottom flask under an argon atmosphere, add (E)-1-iodo-1-hepten-7-ol (1.0 eq.) and anhydrous dichloromethane (CH2Cl2).
-
Addition of Base: Add triethylamine (Et3N, 1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Silylation: Slowly add trimethylsilyl chloride (TMSCl, 1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the TMS-protected intermediate.
Step 2: Sonogashira Coupling
This step couples the protected vinyl iodide with 1-butyne to form the enyne backbone.[5][6]
-
Catalyst Preparation: In a dry Schlenk flask under argon, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 eq.) and copper(I) iodide (CuI, 0.05 eq.).
-
Solvent and Base: Add degassed triethylamine (as both solvent and base).
-
Addition of Reactants: Add the TMS-protected (E)-1-iodo-1-hepten-7-ol (1.0 eq.) from Step 1.
-
Alkyne Addition: Bubble 1-butyne gas through the solution (or add as a condensed liquid at low temperature) until TLC indicates consumption of the starting material.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure (E)-(7-Dodecen-9-ynyloxy)trimethylsilane.
Purification and Characterization Workflow
The following workflow ensures the purity and verifies the identity of the final product.
Part 3: Chemical Reactivity and Mechanism of Action
The reactivity of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is dominated by two key features: the labile TMS ether protecting group and the electron-rich enyne system.
The Role of the Trimethylsilyl (TMS) Ether Protecting Group
The TMS ether is a widely used protecting group for alcohols due to its ease of installation and, more importantly, its selective removal under mild conditions.[8][9] It serves to mask the acidic proton of the alcohol, rendering it inert to nucleophilic or basic reagents that would otherwise cause unwanted side reactions.[10] Silyl ethers are generally stable under basic conditions but are readily cleaved by acid or fluoride ions.[11]
Mechanism of Deprotection (Fluoride-Mediated)
The most common method for TMS ether deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF). The mechanism is a nucleophilic attack on the silicon atom.
-
Nucleophilic Attack: The highly electronegative fluoride ion (F⁻) acts as a potent nucleophile, attacking the electrophilic silicon atom of the TMS group.[11]
-
Formation of a Pentacoordinate Intermediate: This attack forms a transient, hypervalent pentacoordinate silicon intermediate. This step is favorable due to the high affinity of silicon for fluorine.[12]
-
Cleavage of the Si-O Bond: The intermediate collapses, cleaving the silicon-oxygen bond and liberating the alkoxide.
-
Protonation: A proton source in the workup (e.g., water) protonates the alkoxide to yield the free alcohol, (E)-7-Dodecen-9-yn-1-ol.
Reactivity of the (E)-Enyne System
The conjugated enyne moiety is a versatile functional group capable of participating in a wide range of transformations.
-
Cycloaddition Reactions: The enyne system can act as a 4π component in Diels-Alder type reactions or undergo palladium-catalyzed [4+2] cross-benzannulation reactions with diynes to form substituted aromatic rings.[13]
-
Enyne Metathesis: With appropriate ruthenium catalysts, enynes can undergo metathesis reactions, leading to the formation of 1,3-dienes, which are valuable synthetic intermediates.[14][15]
-
Addition Reactions: The double and triple bonds can undergo various addition reactions, such as hydrogenation or hydrohalogenation. The regioselectivity of these additions can often be controlled by the choice of catalyst and reaction conditions.
-
Metal-Catalyzed Couplings: The alkyne portion can participate in further coupling reactions if the terminal ethyl group were replaced with a hydrogen (forming a terminal alkyne).
Part 4: Potential Applications in Organic Synthesis
(E)-(7-Dodecen-9-ynyloxy)trimethylsilane is not an end-product but a strategic intermediate. Its value lies in its potential as a building block for more complex molecules, particularly in the synthesis of natural products and bioactive compounds.
-
Pheromone Synthesis: The C12 backbone with specific unsaturation is a common motif in insect pheromones. The deprotected alcohol, (E)-7-Dodecen-9-yn-1-ol, is a known component or precursor in such syntheses.[16]
-
Fragment-Based Drug Discovery: As a functionalized fragment, it can be elaborated through reactions at the enyne moiety to build libraries of compounds for screening.
-
Polymer Chemistry: The enyne functionality can be used in polymerization reactions to create novel materials with specific electronic or physical properties.
Conclusion
(E)-(7-Dodecen-9-ynyloxy)trimethylsilane is a molecule designed for synthetic utility. Its structure combines a reactive enyne core with a selectively removable TMS protecting group. Understanding its synthesis via stereoselective methods like the Sonogashira coupling and the specific mechanisms of its deprotection and subsequent reactions is crucial for its effective application. This guide provides the foundational knowledge for researchers to leverage this and similar enyne-containing building blocks in the pursuit of complex target molecules.
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